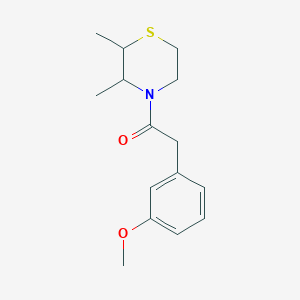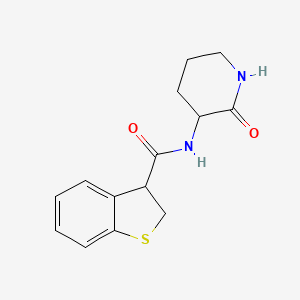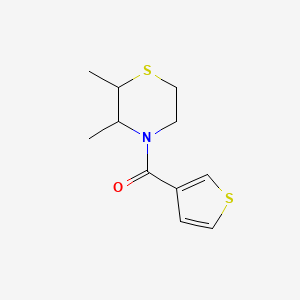
1-(2,3-Dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMTM, and it belongs to the class of thiomorpholine derivatives.
作用机制
The exact mechanism of action of DMTM is not fully understood. However, it has been suggested that DMTM exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. DMTM has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
DMTM has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. DMTM has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, DMTM has been found to increase the levels of acetylated histones, which are associated with increased gene expression.
实验室实验的优点和局限性
DMTM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, DMTM also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of DMTM is not fully understood, which can make it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for research on DMTM. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of pure DMTM. Additionally, further research is needed to fully understand the mechanism of action of DMTM and its potential therapeutic applications. Future studies could also investigate the use of DMTM in combination with other drugs to enhance its therapeutic effects. Finally, research could explore the use of DMTM in the treatment of other diseases beyond cancer and neurodegenerative disorders, such as autoimmune diseases and cardiovascular diseases.
Conclusion:
In conclusion, 1-(2,3-Dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone, or DMTM, is a chemical compound that has potential therapeutic applications due to its anti-inflammatory, anti-tumor, and neuroprotective effects. DMTM has been extensively studied for its potential therapeutic applications, and further research is needed to fully understand its mechanism of action and potential uses. Despite its limitations, DMTM has several advantages for lab experiments and has the potential to be used in the treatment of various diseases.
合成方法
DMTM can be synthesized using a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,3-dimethylthiomorpholine in the presence of a base to yield DMTM. The purity of the compound can be increased through recrystallization from an appropriate solvent.
科学研究应用
DMTM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. DMTM has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMTM has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(2,3-dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-8-7-16(11)15(17)10-13-5-4-6-14(9-13)18-3/h4-6,9,11-12H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQHMBBDUIHGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)CC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylthiomorpholin-4-yl)-2-(3-methoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)

![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
